

BRD-4592 dosage and administration guidelines

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Compound of Interest

Compound Name: BRD-4592

Cat. No.: B15565538

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Application Notes and Protocols for BRD-4592

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Introduction

The designation **BRD-4592** may refer to two distinct chemical entities. This document provides information on both compounds to ensure clarity and proper application in research settings. The primary focus of these notes is on Roxadustat (FG-4592), a well-characterized hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. Information is also provided for **BRD-4592**, an allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB). Researchers should verify the CAS number of their compound to ensure they are consulting the correct information.

Compound Identification:

Compound Name	Alternate Name	CAS Number	Primary Target
Roxadustat	FG-4592	808118-40-3	Hypoxia-inducible factor (HIF) prolyl hydroxylase
BRD-4592	2119598-24-0	Mycobacterium tuberculosis tryptophan synthase (TrpAB)	

Section 1: Roxadustat (FG-4592) - HIF Prolyl Hydroxylase Inhibitor

Roxadustat is an orally bioavailable hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor that stimulates erythropoiesis.^{[1][2]} It is investigated for the treatment of anemia in patients with chronic kidney disease (CKD).^{[1][2]}

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies of Roxadustat.

Table 1: Roxadustat Dose-Ranging Studies in Non-Dialysis-Dependent CKD Patients^[2]

Dosing Cohort	Dosing Frequency	Mean Hemoglobin Change (Δ Hb) from Baseline	Hemoglobin Responder Rate (Δ Hb \geq 1.0 g/dL)
0.7 mg/kg	Twice Weekly (BIW)	Dose-related increase	30%
1.0 mg/kg	Twice Weekly (BIW)	Dose-related increase	Not specified
1.5 mg/kg	Twice Weekly (BIW)	Significantly higher than placebo	Not specified
2.0 mg/kg	Twice Weekly (BIW)	Significantly higher than placebo	100%
2.0 mg/kg	Thrice Weekly (TIW)	Significantly higher than placebo	100%
Placebo	---	---	13%

Table 2: Roxadustat Dosing in Incident Dialysis Patients^[3]

Parameter	Value
Mean Baseline Hemoglobin	8.3 ± 1.0 g/dL
Time to Mean Hb Increase of ≥2.0 g/dL	Within 7 weeks
Mean Weekly Dose (Week 1)	4.0 mg/kg (thrice weekly)
Mean Weekly Dose (Week 12)	4.3 mg/kg (thrice weekly)
Maximum Allowed Dose	2.5 mg/kg (thrice weekly)

Table 3: Starting Doses in Phase 3 Clinical Trials for CKD Patients Not on Dialysis[4]

Study	Starting Dose	Dosing Frequency
Chen et al., 2019	70 or 100 mg	Thrice Weekly (TIW)
Akizawa et al., 2020	50 or 70 mg	Thrice Weekly (TIW)
Akizawa et al., 2021	70 or 100 mg	Thrice Weekly (TIW)

Experimental Protocols

Protocol 1: Hemoglobin Response Assessment in NDD-CKD Patients

This protocol is based on a Phase 2a, randomized, placebo-controlled, dose-ranging study.[2]

1. Subject Recruitment:

- Enroll non-dialysis-dependent chronic kidney disease (NDD-CKD) patients with hemoglobin (Hb) ≤11.0 g/dL.

2. Randomization and Dosing:

- Sequentially enroll subjects into one of four dose cohorts (0.7, 1.0, 1.5, and 2.0 mg/kg).
- Within each cohort, randomize subjects to receive either Roxadustat or a placebo.

- Administer the assigned treatment two times weekly (BIW) or three times weekly (TIW) for 4 weeks.

3. Efficacy Assessment:

- Measure the mean change in hemoglobin (ΔHb) from baseline.
- Determine the proportion of hemoglobin responders, defined as subjects with a ΔHb of ≥ 1.0 g/dL.

4. Safety Evaluation:

- Monitor and record the frequency and severity of adverse events throughout the study.

Protocol 2: Anemia Correction in Incident Dialysis Patients

This protocol is based on an open-label, randomized study in anemic patients incident to hemodialysis (HD) or peritoneal dialysis (PD).^{[1][3]}

1. Subject Recruitment:

- Enroll anemic patients ($\text{Hb} \leq 10.0$ g/dL) who are new to hemodialysis or peritoneal dialysis.

2. Treatment Groups:

- Randomize patients into three groups based on iron supplementation: no iron, oral iron, or intravenous (IV) iron.
- Treat all patients with Roxadustat for 12 weeks.

3. Roxadustat Dosing:

- Initiate Roxadustat at a starting dose and titrate based on hemoglobin response.
- Dose adjustments:
 - If Hb is <11.0 g/dl and the rate of rise of Hb is <1.0 g/dl in the previous 4 weeks, escalate the dose.

- The maximum allowed dose is 2.5 mg/kg thrice weekly.[3]
- If Hb is >13.0 g/dl or the rate of rise of Hb is ≥ 2.0 g/dl in the previous 4 weeks, reduce the dose.[3]

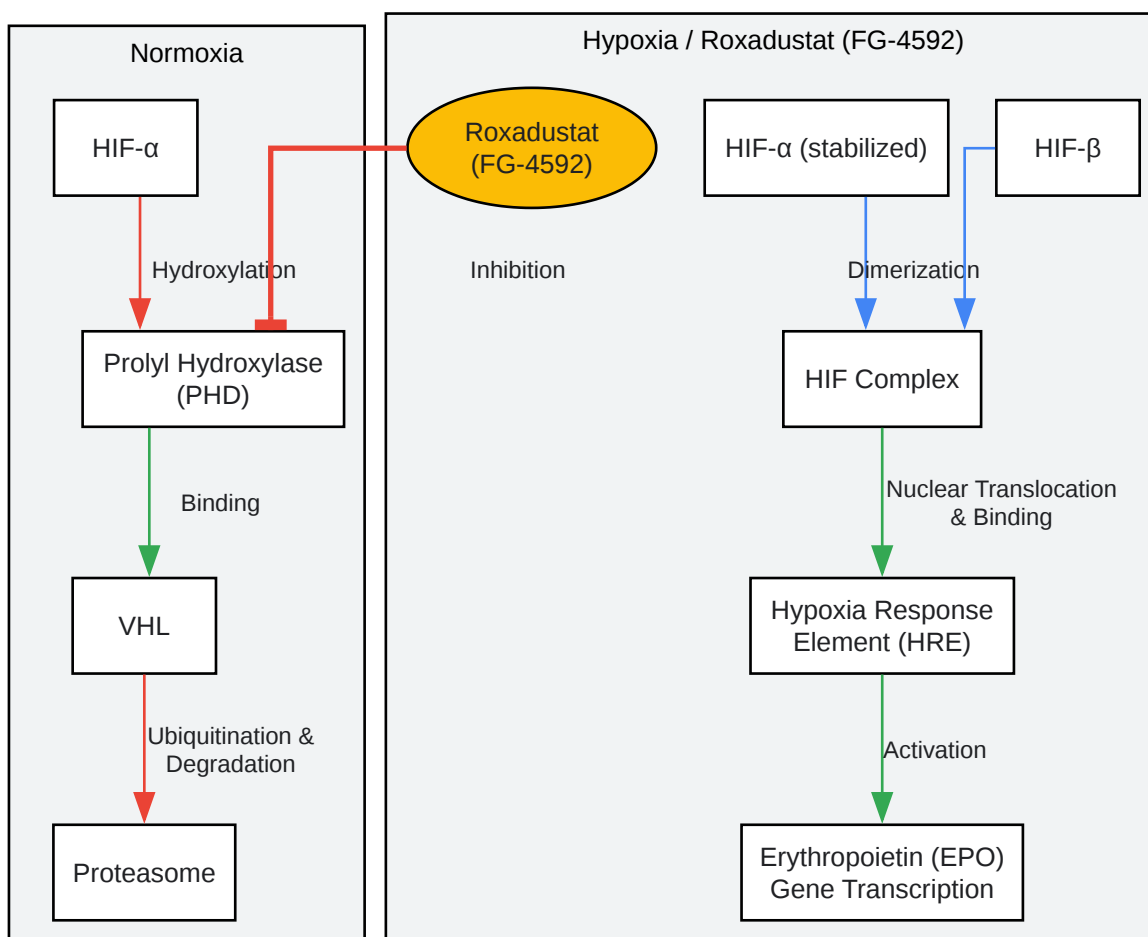
4. Primary Endpoint:

- Measure the maximal change in hemoglobin from baseline (ΔHbmax) over the 12-week treatment period.

5. Pharmacodynamic Assessment:

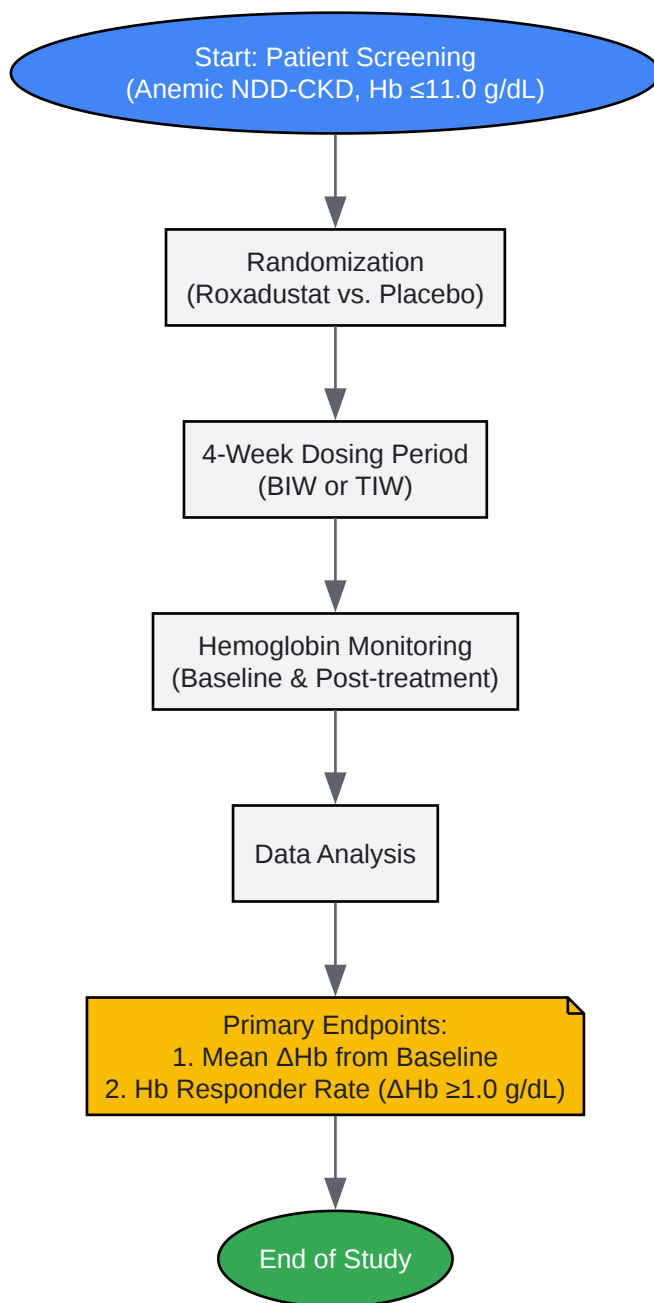
- Measure serum hepcidin levels at baseline and at specified time points during the study (e.g., 4 weeks).

Signaling Pathway and Experimental Workflow



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Caption: Mechanism of action of Roxadustat (FG-4592) on the HIF signaling pathway.

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Caption: Workflow for a dose-ranging study of Roxadustat in NDD-CKD patients.

Section 2: BRD-4592 - Mycobacterium tuberculosis Tryptophan Synthase Inhibitor

BRD-4592 is a small-molecule, allosteric inhibitor that targets the tryptophan synthase (TrpAB) of *Mycobacterium tuberculosis*.^[5] It binds at the α - β -subunit interface of the enzyme.^[5] This compound is primarily used in a research context to investigate the inhibition of tryptophan biosynthesis in *M. tuberculosis*.^[5]

Quantitative Data Summary

Table 4: In Vitro Inhibitory Activity of **BRD-4592**^[5]

Target	IC50
TrpAB α -subunit	70.9 nM
TrpAB β -subunit	22.6 nM

Dosage and Administration Guidelines

Currently, there is no publicly available information regarding the in vivo dosage and administration of this specific **BRD-4592** compound in animal models or humans.

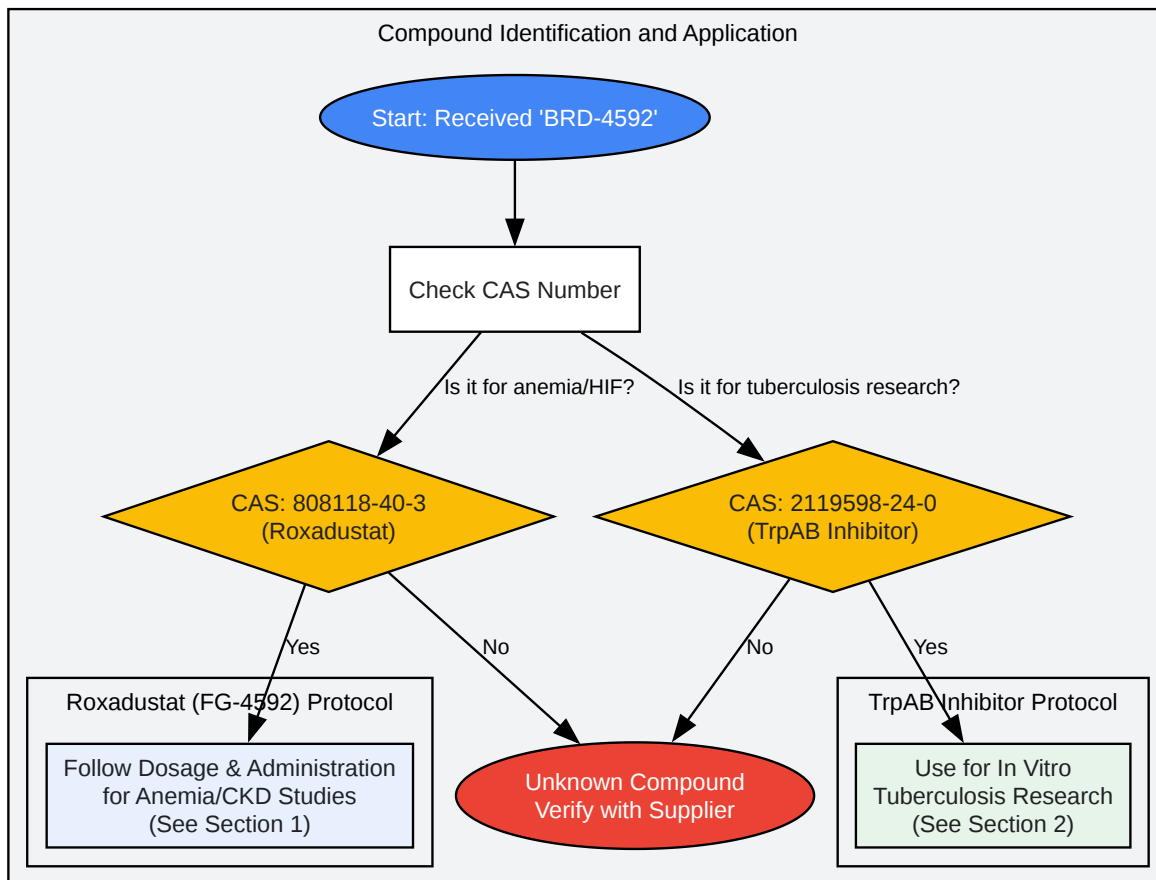
Storage and Reconstitution

Storage:

- Short-term (days to weeks): Store at 0 - 4°C.^[5]
- Long-term (months to years): Store at -20°C.^[5]
- The compound should be kept dry and in the dark.^[5]

Reconstitution:

- A reconstitution calculator is typically available from the supplier to determine the volume of solvent needed to achieve a target concentration.^[5]



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References

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